molecular formula C18H22FNO4S B13848356 N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide CAS No. 1404367-16-3

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide

Cat. No.: B13848356
CAS No.: 1404367-16-3
M. Wt: 367.4 g/mol
InChI Key: SKWHBIGZNOAGNO-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and organic synthesis research. This benzenesulfonamide derivative features a 2,2-dimethoxyethyl group and a 2-fluorobenzyl group attached to the sulfonamide nitrogen, a structural motif found in intermediates used in the development of more complex molecules . Similar N-(2,2-dimethoxyethyl) sulfonamide structures are utilized as key synthetic intermediates or building blocks in chemical synthesis . For instance, structurally related compounds serve as precursors in the synthesis of various heterocyclic systems, which are core structures in many biologically active molecules . Researchers may explore its properties and reactivity for developing novel compounds, such as enzyme inhibitors, given that sulfonamide-based compounds are investigated for their inhibitory activity against various enzymes . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

CAS No.

1404367-16-3

Molecular Formula

C18H22FNO4S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H22FNO4S/c1-14-8-10-16(11-9-14)25(21,22)20(13-18(23-2)24-3)12-15-6-4-5-7-17(15)19/h4-11,18H,12-13H2,1-3H3

InChI Key

SKWHBIGZNOAGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(OC)OC

Origin of Product

United States

Preparation Methods

Sulfonylation Reaction

The core synthetic step is the nucleophilic substitution of the sulfonyl chloride by the amine. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile under mild conditions, often at room temperature.

  • Reagents:

    • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)
    • N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)amine (prepared or commercially available)
    • Base such as triethylamine to neutralize the hydrochloric acid formed
    • Aprotic solvent (e.g., dichloromethane)
  • Procedure:

    • Dissolve 4-methylbenzenesulfonyl chloride in dry dichloromethane.
    • Add triethylamine to the solution to act as an acid scavenger.
    • Slowly add the amine compound (N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)amine) under stirring at room temperature.
    • Stir the reaction mixture for several hours (typically 2–4 hours) to ensure completion.
    • Wash the reaction mixture with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove impurities.
    • Dry the organic layer and concentrate under reduced pressure.
    • Purify the crude product by column chromatography or recrystallization.

This method yields the target sulfonamide with high purity and good yield, typically above 85%, depending on reaction scale and conditions.

Synthesis of Amine Precursors

The amine moiety N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)amine can be synthesized via reductive amination or nucleophilic substitution methods:

  • Reductive amination:

    • React 2-fluorobenzaldehyde with 2,2-dimethoxyethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
    • This reaction forms the secondary amine with both substituents attached to the nitrogen.
  • Nucleophilic substitution:

    • Alkylate 2,2-dimethoxyethylamine with 2-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.

These methods provide the amine intermediate necessary for the subsequent sulfonylation step.

Representative Experimental Data and Conditions

Step Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Reductive amination 2-fluorobenzaldehyde, 2,2-dimethoxyethylamine, NaBH(OAc)3 12–18 h Room temp 75–85 In methanol or dichloromethane solvent
Sulfonylation 4-methylbenzenesulfonyl chloride, amine, triethylamine, DCM 2–4 h Room temp 85–95 Stirring under inert atmosphere recommended
Purification Column chromatography - - - Silica gel, eluent gradient of ethyl acetate/hexane

Alternative Synthetic Approaches

Research literature suggests the use of multicomponent reactions such as the Ugi reaction followed by post-cyclization steps to access complex sulfonamide derivatives, including those with 2,2-dimethoxyethyl substituents. For example:

  • The Ugi four-component reaction (Ugi-4CR) involving an aldehyde, amine (such as 2,2-dimethoxyethylamine), isocyanide, and acid component can be employed to generate intermediates.
  • Subsequent sulfonylation with 4-methylbenzenesulfonyl chloride yields the desired sulfonamide.
  • Acid catalysis (e.g., methanesulfonic acid) can be used to promote cyclization or further functionalization if required.

These methods offer structural diversity and efficiency but require careful optimization of reaction conditions.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potential use as a therapeutic agent or drug candidate.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Key Properties/Effects References
N-(2,2-Dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide 2-Fluorobenzyl, 2,2-dimethoxyethyl Enhanced metabolic stability; balanced solubility and reactivity
N-(2,2-Dimethoxyethyl)-4-methylbenzenesulfonamide 2,2-Dimethoxyethyl (no benzyl group) Reduced steric hindrance; potential for higher solubility
N-(3-Methoxybenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide 3-Methoxybenzyl, 2,2-dimethoxyethyl Electron-donating methoxy group may reduce acidity; altered binding affinity
N-(2,5-Dimethoxyphenyl)-N-(tetrazol-5-yl)methyl-4-methylbenzenesulfonamide 2,5-Dimethoxyphenyl, tetrazol-5-yl Tetrazole introduces hydrogen bonding sites; increased molecular complexity
4-Chloro-N-(2-chloro-4-nitrophenyl)ethylbenzenesulfonamide Chloro, nitro groups Strong electron-withdrawing effects; lower solubility due to nitro group
N,N-Bis(4-methylphenylsulfonamidoethyl)-4-methylbenzenesulfonamide Bis-sulfonamide groups High molecular weight; potential for multivalent interactions

Physical and Chemical Properties

  • Solubility : The dimethoxyethyl chain improves aqueous solubility, whereas nitro or chloro groups reduce it .
  • Acidity : Fluorine and nitro groups increase sulfonamide acidity (pKa ~8–10), influencing ionization and bioavailability .

Biological Activity

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethoxyethyl group and a fluorobenzyl moiety, suggest promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C11H17FNO4S
  • Molecular Weight : 259.32 g/mol
  • Structural Features : The compound contains a sulfonamide functional group which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key reactions. Common methods include:

  • Nucleophilic Substitution : The introduction of the dimethoxyethyl group through nucleophilic substitution reactions.
  • Sulfonamide Formation : Coupling of the amine with a sulfonyl chloride to form the sulfonamide bond.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that sulfonamides can interact with carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. For example, compounds with similar structures have been documented to induce apoptosis in cancer cells and affect cell cycle regulation.

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. The compound showed a dose-dependent response, effectively reducing cell viability at higher concentrations.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates. Preliminary results indicate that it may enhance the effects of existing chemotherapeutic agents.

Comparative Analysis Table

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC11H17FNO4SAnticancerPotential inhibitor of carbonic anhydrases
N-(4-Methylbenzene)sulfonamideC7H9NO2SAntibacterialBasic sulfonamide structure
N-(p-Toluenesulfonyl)acetamideC10H13NO3SAntitumorContains p-toluenesulfonyl group

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound exhibits moderate solubility in biological fluids, which may enhance its bioavailability.

Q & A

Q. What are the key methodological considerations for synthesizing N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide?

Synthesis typically involves multi-step reactions with careful control of protecting groups and reaction conditions. For analogous sulfonamides, tosyl chloride (TsCl) and bases like DIPEA in anhydrous dichloromethane are used to introduce the sulfonamide moiety . Purification via flash chromatography and characterization by HRMS (e.g., m/z calculated for [M+Na]⁺) and NMR (¹H/¹³C) are critical to confirm structural integrity . Side reactions, such as over-sulfonylation, require monitoring through TLC or LC-MS.

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using HPLC or GC, while structural confirmation relies on spectroscopic methods:

  • HRMS : Accurately determines molecular mass (e.g., [M+Na]⁺ ion clusters) .
  • NMR : ¹H and ¹³C spectra verify substituent positions and detect impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can unexpected byproducts be systematically analyzed during synthesis?

Byproducts often arise from competing reaction pathways (e.g., double sulfonylation or incomplete deprotection). Strategies include:

  • Crystallographic analysis : Resolve unexpected products (e.g., "double" sulfonamides observed in related studies) .
  • Mechanistic studies : Use isotopic labeling (e.g., ²H/¹³C) or DFT calculations to trace reaction pathways .
  • Spectroscopic cross-validation : Compare experimental NMR shifts with predicted values from computational tools (e.g., ACD/Labs) .

Q. What challenges arise in crystallizing this sulfonamide, and how are they addressed?

Challenges include poor crystal growth due to conformational flexibility or solvent effects. Solutions involve:

  • Solvent screening : Use mixed-solvent systems (e.g., acetonitrile/water) to promote nucleation .
  • Hydrogen-bond engineering : Introduce co-crystallizing agents to stabilize specific conformations .
  • Refinement protocols : Apply SHELXL’s TWIN/BASF commands to handle twinning or disorder .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions (e.g., NMR peak splitting vs. X-ray symmetry) require multi-technique validation:

  • Variable-temperature NMR : Differentiate dynamic effects (e.g., rotamers) from static disorder .
  • High-resolution X-ray data : Resolve bond-length anomalies (e.g., C-S vs. C-O ambiguities) .
  • Computational modeling : Overlay DFT-optimized structures with experimental data to validate assignments .

Q. What role does this sulfonamide play in target-based drug discovery?

Sulfonamides are often used as enzyme inhibitors or protein-binding probes. Methodologies include:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorobenzyl groups) to optimize binding .
  • Crystallographic fragment screening : Co-crystallize with target proteins (e.g., kinases) to identify binding modes .
  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorescence polarization or SPR .

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